(2,5-Dimethyl-1H-imidazol-4-yl)methanamine
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Overview
Description
(2,5-Dimethyl-1H-imidazol-4-yl)methanamine is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of amido-nitriles. One method reported involves the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include continuous flow synthesis and automated parallel synthesis to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-1H-imidazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
(2,5-Dimethyl-1H-imidazol-4-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-1H-imidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,5-Dimethyl-1H-imidazol-4-yl)methanamine include:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other imidazole derivatives .
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2,5-dimethyl-1H-imidazol-4-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-4-6(3-7)9-5(2)8-4/h3,7H2,1-2H3,(H,8,9) |
InChI Key |
GEZOFSFHYQGWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)CN |
Origin of Product |
United States |
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